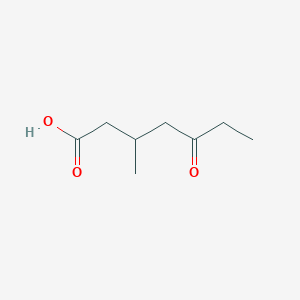

3-Methyl-5-oxoheptanoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

63473-59-6 |

|---|---|

Molecular Formula |

C8H14O3 |

Molecular Weight |

158.19 g/mol |

IUPAC Name |

3-methyl-5-oxoheptanoic acid |

InChI |

InChI=1S/C8H14O3/c1-3-7(9)4-6(2)5-8(10)11/h6H,3-5H2,1-2H3,(H,10,11) |

InChI Key |

NTZHZONKWWLUOY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)CC(C)CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Biosynthetic Pathway Elucidation of 3 Methyl 5 Oxoheptanoic Acid

Total Synthesis Strategies for 3-Methyl-5-oxoheptanoic acid

While dedicated total synthesis publications for this compound are not prevalent in the literature, its preparation is noted in the context of synthesizing more complex molecules. For instance, it has been documented as a starting material for producing 1-[(4-chlorophenyl)methyl]-1-(4-methoxyphenyl)hydrazine hydrochloride. prepchem.com The synthesis of analogous structures, such as (±)-3-ethyl-3-methyl-6-oxoheptanoic acid, has been reported, suggesting potential routes. rsc.org

Multi-Step Chemical Synthesis Routes

Multi-step chemical syntheses for similar oxoheptanoic acids often involve standard organic reactions. For example, the synthesis of 7-cyano-5-oxoheptanoic acid is achieved by reacting 5-oxohexanoic acid with bromoacetonitrile (B46782) in the presence of potassium hexamethyldisilazide in tetrahydrofuran (B95107). prepchem.com Another related synthesis is that of methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate, which starts from suberic acid and proceeds through a Friedel-Crafts reaction and a Piancatelli rearrangement over five steps. researchgate.net Such strategies, involving carbon-carbon bond formation and functional group manipulations, are indicative of the methodologies that could be applied to synthesize this compound.

A plausible synthetic approach could involve the Michael addition of a propionate (B1217596) equivalent to a suitable α,β-unsaturated ketone, followed by hydrolysis. The synthesis of 5-oxohexanoic acid derivatives, for instance, can be achieved through the amine-catalyzed addition of acetone (B3395972) to an acrylic acid ester. google.com

Chemoenzymatic Approaches for this compound Production

Chemoenzymatic strategies combine the selectivity of enzymes with the efficiency of chemical reactions. These approaches are particularly valuable for producing chiral molecules. For instance, enantiopure (R)-3-hydroxy-5-oxohexanoic acid esters, which are key intermediates for statins, have been synthesized using a combination of chemical and enzymatic reactions. researchgate.net A key step in such a synthesis is the selective enzymatic reduction of a δ-ketal β-keto ester. researchgate.net

Stereoselective and Enantioselective Synthesis of this compound

The stereoselective synthesis of related structures often employs chiral catalysts or enzymatic resolutions. For instance, optically pure isomers of whisky lactone have been synthesized through two primary methods: enzyme-mediated enantioselective oxidation of racemic diols and microbial lactonization of γ-oxoacids. nih.gov The enzymatic approach, using alcohol dehydrogenases, yielded enantiomerically enriched non-natural isomers, while microbial biotransformation produced the naturally occurring isomers. nih.govuky.edu

The synthesis of chiral γ-butyrolactones has been achieved with high yields (up to 90%) and excellent enantioselectivity (>98% ee) using a combination of an enoate reductase (YqjM), alcohol dehydrogenases, and a glucose dehydrogenase. mdpi.com While the synthesis of a structurally similar compound, 7-chloro-2-methyl-3-oxoheptanoic acid methyl ester, has been reported, details on its stereoselectivity were not provided. acs.org These methodologies demonstrate the feasibility of producing enantiomerically pure this compound.

Interactive Data Table: Comparison of Stereoselective Synthesis Methods

| Method | Key Biocatalyst(s) | Target/Related Compound | Achieved Enantiomeric Excess (ee) | Reference |

| Enzyme-mediated Oxidation | Horse Liver Alcohol Dehydrogenase (HLADH) | Whisky Lactone Isomers | 27-82% | nih.gov |

| Microbial Lactonization | Didimospheria igniaria KCH6651 | Whisky Lactone Isomers | 99% | nih.gov |

| Chemoenzymatic Synthesis | Novozym 435 | (S)-5-methylhept-2-en-4-one | 73% | nih.gov |

| Multi-enzyme Cascade | Enoate reductase YqjM, ADHs, GDH | Chiral γ-butyrolactones | >98% | mdpi.com |

Optimization of Synthetic Reaction Conditions for this compound

The optimization of reaction conditions is crucial for maximizing yield and purity. In the synthesis of statin intermediates, the use of aprotic solvents like tetrahydrofuran or dimethylformamide is common, with reaction temperatures ranging from 0 to 80°C. google.com For specific steps, such as iodination, temperatures may be lowered to -20°C to control reactivity. google.com The choice of solvent can significantly impact enzyme activity in chemoenzymatic reactions; for example, alcohol dehydrogenase from Rhodococcus ruber shows robust efficiency in micro-aqueous organic solvent systems. mdpi.com

Biosynthetic Pathway Elucidation of this compound

The biosynthesis of this compound is likely linked to fatty acid and polyketide metabolic pathways. While specific studies on this compound are scarce, the general mechanisms for the biosynthesis of branched-chain fatty acids and polyketides are well-established.

Identification of Enzymatic Transformations in this compound Biosynthesis

The biosynthesis of branched-chain fatty acids often starts with branched-chain acyl-CoA primers, which are then elongated. researchgate.net Polyketide synthases (PKSs) are enzymes that catalyze the assembly of polyketides from simple acyl-CoA precursors through successive decarboxylative Claisen condensations. nih.gov These enzymes are classified into types I, II, and III, each with distinct structural and functional characteristics. researchgate.netnih.gov

Type III PKSs, for example, can utilize a variety of long-chain fatty acyl-CoA thioesters as starter units and malonyl-CoA as an extender unit to produce triketide pyrones. asm.org The substrate specificity of these enzymes is often broad. asm.org The formation of the methyl branch in this compound could arise from the incorporation of propionyl-CoA, a precursor for (2S)-methylmalonyl-CoA, which is a common extender unit in polyketide biosynthesis. nih.gov Propionyl-CoA itself can be derived from the catabolism of amino acids like isoleucine and valine, or from the β-oxidation of odd- and branched-chain fatty acids. nih.gov

Characterization of Precursor Molecules and Metabolic Intermediates in this compound Formation

Direct precursors and metabolic intermediates for this compound have not been explicitly identified in dedicated studies. However, based on the biosynthesis of other branched-chain fatty acids and ketoacids, we can infer potential precursor molecules. The biosynthesis of branched-chain fatty acids in bacteria often utilizes branched-chain α-keto acids as primers. evitachem.com These α-keto acids are typically derived from the degradation of branched-chain amino acids like leucine (B10760876), isoleucine, and valine. inrae.fr

The initial step in the catabolism of these amino acids is transamination to their corresponding α-keto acids. inrae.fr This is followed by oxidative decarboxylation to form branched-chain acyl-CoA derivatives. inrae.fr For instance, the degradation of isoleucine leads to the formation of 2-methylbutanoyl-CoA. inrae.fr It is plausible that precursors for this compound could arise from similar metabolic routes, potentially involving the catabolism of isoleucine or the incorporation of propionyl-CoA in fatty acid synthesis.

In the context of synthetic chemistry, a plausible precursor for a related compound, 3-methyl-6-oxoheptanoic acid, is a methyl-substituted cyclic ketone like 3-methylcyclohexanone, which can undergo oxidation. nih.gov For 5-oxohexanoic acid, its synthesis can be achieved through the Michael addition of acetone to acrylic acid derivatives. google.com These examples suggest that the synthesis of this compound could potentially involve precursors such as substituted cyclic ketones or through condensation reactions involving smaller carbonyl compounds and carboxylic acid derivatives.

A study on the synthesis of (3S)-3-methyl-5-oxohexanoic acid utilized (4R)-4-methyl-6-oxoheptanoic acid as a precursor, which was then esterified and treated with ethylene (B1197577) glycol. googleapis.com This highlights the use of other ketoacids as starting materials in the synthesis of related structures.

Table 1: Potential Precursor Molecules for this compound and Related Ketoacids

| Precursor Molecule | Resulting Ketoacid (or related compound) | Pathway/Reaction Type |

| Isoleucine | Branched-chain fatty acids | Biosynthesis (Amino acid catabolism) inrae.fr |

| 3-Methylcyclohexanone | 3-Methyl-6-oxoheptanoic acid | Synthesis (Oxidation) nih.gov |

| Acetone and Acrylic Acid Derivatives | 5-Oxohexanoic acid | Synthesis (Michael addition) google.com |

| (4R)-4-methyl-6-oxoheptanoic acid | (3S)-3-methyl-5-oxohexanoic acid | Synthesis googleapis.com |

Genetic and Molecular Basis of this compound Biosynthesis in Organisms

Specific genes and enzymes responsible for the biosynthesis of this compound have not been documented. However, the genetic and molecular basis for the formation of related branched-chain ketoacids is better understood and provides a framework for potential pathways.

In many bacteria, the biosynthesis of branched-chain fatty acids is initiated by a branched-chain α-keto acid dehydrogenase (BCDH) complex. inrae.fr This complex catalyzes the oxidative decarboxylation of branched-chain α-keto acids derived from amino acid catabolism. inrae.fr The genes encoding the subunits of this complex are essential for this process. For example, in Proteobacteria, the degradation of isoleucine, valine, and leucine is well-characterized and involves a common BCDH complex. inrae.fr

Furthermore, fatty acid synthase (FAS) systems play a crucial role. In some bacteria, the FAS has a broad substrate specificity and can utilize various branched-chain acyl-CoAs as primers to synthesize a diverse range of branched-chain fatty acids. hmdb.ca A mutant of Streptomyces avermitilis lacking a functional branched-chain α-keto acid dehydrogenase complex was shown to be able to incorporate a wide array of exogenous branched-chain carboxylic acids into its fatty acid profile, demonstrating the versatility of its fatty acid synthase. hmdb.ca

In plants, the degradation of branched-chain amino acids also involves a mitochondrial branched-chain ketoacid dehydrogenase (BCKDH) complex. cymitquimica.com Genes encoding the subunits of this complex have been identified in Arabidopsis, and mutants in these genes show altered levels of branched-chain amino acids. cymitquimica.com

While no direct genetic evidence exists for this compound, it is conceivable that its biosynthesis in organisms, if it occurs naturally, would involve genes encoding for enzymes such as aminotransferases, branched-chain α-keto acid dehydrogenases, and fatty acid synthases with specificity for its precursors.

Comparative Analysis of Biosynthetic Routes to Related Ketoacids

The biosynthesis of ketoacids is a diverse field, with various pathways leading to a wide array of structures. A comparative analysis of the routes to ketoacids related to this compound reveals common themes of amino acid catabolism and fatty acid metabolism.

Table 2: Comparison of Biosynthetic Features for Different Ketoacids

| Feature | This compound (Inferred) | Branched-Chain Ketoacids (e.g., from Isoleucine) | 3-Oxoheptanoic acid |

| Primary Precursor Source | Likely from branched-chain amino acid catabolism (e.g., isoleucine) or fatty acid synthesis with propionyl-CoA. | Branched-chain amino acids (Isoleucine, Leucine, Valine). inrae.fr | Likely from fatty acid β-oxidation of heptanoic acid or related fatty acids. |

| Key Enzyme Classes | Potentially aminotransferases, branched-chain α-keto acid dehydrogenases, fatty acid synthases. | Branched-chain amino acid aminotransferases, branched-chain α-keto acid dehydrogenase (BCDH) complex. inrae.fr | Acyl-CoA dehydrogenases, enoyl-CoA hydratases, 3-hydroxyacyl-CoA dehydrogenases. |

| Initial Step | Transamination of a branched-chain amino acid or condensation in fatty acid synthesis. | Transamination of the amino acid to its corresponding α-keto acid. inrae.fr | Dehydrogenation of an acyl-CoA. |

| Chain Elongation/Modification | Likely involves condensation steps similar to fatty acid synthesis. | The branched structure is determined by the initial amino acid precursor. inrae.fr | The carbon chain length is determined by the starting fatty acid. |

| Known Organisms | Not documented. | Widespread in bacteria (e.g., Bacillus, Proteobacteria) and present in plants and animals. evitachem.cominrae.fr | Found in various organisms as an intermediate in fatty acid metabolism. inrae.fr |

The biosynthesis of branched-chain ketoacids, which are structurally most similar to this compound, is intricately linked to the catabolism of branched-chain amino acids. inrae.fr The carbon skeleton, including the branching pattern, is directly derived from these amino acids. inrae.fr

In contrast, the biosynthesis of straight-chain ketoacids like 3-oxoheptanoic acid typically occurs via the β-oxidation of the corresponding fatty acid. inrae.fr This process involves a series of enzymatic reactions that shorten the fatty acid chain by two carbons in each cycle, with a ketoacyl-CoA as an intermediate.

The formation of this compound likely represents a hybrid or less common pathway, potentially involving the condensation of a propionyl-CoA unit (which would provide the methyl branch at the 3-position) with a butyryl-CoA or a similar intermediate within a modified fatty acid synthesis pathway. The presence of the oxo group at the 5-position suggests a subsequent oxidation step. Without direct experimental evidence, these proposed pathways remain speculative but are grounded in the established principles of microbial and plant biochemistry.

Compound Information

Metabolic Transformations and Flux Analysis Involving 3 Methyl 5 Oxoheptanoic Acid

Characterization of Enzymes Governing 3-Methyl-5-oxoheptanoic acid Metabolism

The metabolism of this compound is predicted to be orchestrated by a suite of enzymes that handle branched-chain and keto-acid substrates. Although specific enzymes that directly act on this compound have not been extensively characterized, we can infer their identities and functions based on known enzymatic reactions with analogous compounds.

Key enzyme classes likely involved in the metabolism of this compound include:

Hydrolases: In anaerobic bacteria, the degradation of aromatic compounds like phloroglucinol (B13840) proceeds through the formation of cyclic intermediates. For instance, dihydrophloroglucinol (B1214295) is hydrolyzed by dihydrophloroglucinol hydrolase to form 3-hydroxy-5-oxohexanoate (B1242796). asm.org It is conceivable that a similar hydrolase could be involved in a pathway that generates this compound from a cyclic precursor. The substrate specificity of such hydrolases can be quite narrow, as seen in the case of the phloroglucinol reductase from Rubrivivax gelatinosus, which shows high specificity for phloroglucinol over its derivatives. portlandpress.com

Dehydrogenases: The interconversion of keto and hydroxyl groups is a common metabolic step catalyzed by dehydrogenases. A 3-hydroxyacyl-CoA dehydrogenase could catalyze the reduction of the 5-oxo group of this compound (or its CoA derivative) to a hydroxyl group, a typical step in beta-oxidation. Conversely, a dehydrogenase could oxidize a hydroxyl precursor to form the keto group in this compound. For example, a unique NADP+-dependent dehydrogenase oxidizes 3-hydroxy-5-oxohexanoic acid to 3,5-dioxohexanoic acid (triacetic acid) in Pelobacter acidigallici. uni-konstanz.de

Oxidoreductases and Lyases in Alpha-Oxidation: Due to the methyl group at the beta-position (C3), direct beta-oxidation of this compound is blocked. researchgate.net Therefore, its degradation likely proceeds via alpha-oxidation, a pathway utilized for other 3-methyl-branched fatty acids like phytanic acid. nih.govnih.gov This pathway involves a set of specific enzymes:

Acyl-CoA Synthetase: To enter metabolic pathways, fatty acids are typically activated to their CoA esters by an acyl-CoA synthetase.

Phytanoyl-CoA Hydroxylase (PAHX): This enzyme would hydroxylate the alpha-carbon (C2) of the 3-methyl-acyl-CoA.

2-Hydroxyphytanoyl-CoA Lyase (2-HPCL): This thiamine (B1217682) pyrophosphate-dependent enzyme would then cleave the C1-C2 bond, releasing the original carboxyl group as formyl-CoA and producing a one-carbon-shorter aldehyde. nih.gov

Branched-Chain α-Ketoacid Dehydrogenase (BCKD) Complex: This mitochondrial multi-enzyme complex plays a central role in the catabolism of branched-chain amino acids and their corresponding α-keto acids. wikipedia.org The BCKD complex catalyzes the irreversible oxidative decarboxylation of these ketoacids. nih.gov It is plausible that this complex could act on degradation products of this compound, particularly if the initial chain is shortened via alpha-oxidation.

The following table summarizes the potential enzymes and their putative roles in the metabolism of this compound.

| Enzyme Class | Specific Enzyme (Example) | Putative Role in this compound Metabolism |

| Hydrolase | Dihydrophloroglucinol hydrolase | Cleavage of a cyclic precursor to form a linear keto acid. asm.org |

| Dehydrogenase | 3-Hydroxyacyl-CoA dehydrogenase | Reduction of the 5-oxo group or oxidation of a 5-hydroxy precursor. nih.gov |

| Acyl-CoA Synthetase | Long-chain acyl-CoA synthetase | Activation of this compound to its CoA ester. nih.gov |

| Hydroxylase | Phytanoyl-CoA hydroxylase (PAHX) | Hydroxylation at the alpha-carbon as the initial step of alpha-oxidation. nih.gov |

| Lyase | 2-Hydroxyphytanoyl-CoA lyase (2-HPCL) | Cleavage of the C1-C2 bond in the alpha-oxidation pathway. nih.gov |

| Dehydrogenase Complex | Branched-chain α-ketoacid dehydrogenase (BCKD) | Oxidative decarboxylation of branched-chain ketoacid intermediates. wikipedia.org |

Investigation of Catabolic Pathways for this compound Degradation

The structural features of this compound, specifically the methyl branch at the C3 position, strongly suggest that its catabolism deviates from the standard beta-oxidation pathway for straight-chain fatty acids. The most probable degradation route involves an initial alpha-oxidation step, followed by beta-oxidation of the resulting shorter-chain fatty acids.

A putative catabolic pathway for this compound can be proposed based on analogous metabolic sequences:

Activation: The pathway is initiated by the activation of this compound to its coenzyme A (CoA) derivative, 3-Methyl-5-oxoheptanoyl-CoA , by an acyl-CoA synthetase. This step requires ATP.

Alpha-Oxidation: Due to the C3 methyl group blocking beta-oxidation, the molecule undergoes one cycle of alpha-oxidation. researchgate.net

The alpha-carbon of 3-Methyl-5-oxoheptanoyl-CoA is hydroxylated to form 2-hydroxy-3-methyl-5-oxoheptanoyl-CoA .

This intermediate is then cleaved by a lyase, releasing formyl-CoA (which can be further metabolized to CO2) and 2-methyl-4-oxohexanal . nih.gov

The aldehyde is subsequently oxidized by an aldehyde dehydrogenase to yield 2-methyl-4-oxohexanoic acid .

Beta-Oxidation: The resulting 2-methyl-4-oxohexanoic acid now has a methyl group at the alpha-position, which allows it to be degraded via beta-oxidation. nih.gov

It is activated to 2-methyl-4-oxohexanoyl-CoA .

A cycle of beta-oxidation would then proceed, likely involving the reduction of the keto group to a hydroxyl group, dehydration, and thiolytic cleavage. This would yield propionyl-CoA (from the first three carbons) and acetoacetyl-CoA (from the remaining four carbons).

Entry into Central Metabolism: The end products, propionyl-CoA and acetoacetyl-CoA, are common metabolites that can enter central metabolic pathways. Acetoacetyl-CoA can be converted to two molecules of acetyl-CoA, which can enter the citric acid cycle. Propionyl-CoA can be carboxylated to methylmalonyl-CoA and subsequently converted to succinyl-CoA, another citric acid cycle intermediate.

This proposed pathway is analogous to the degradation of other branched-chain molecules. For instance, in the anaerobic bacterium Eubacterium oxidoreducens, the structurally similar compound 3-hydroxy-5-oxohexanoate is broken down via reactions akin to beta-oxidation to yield acetate (B1210297) and butyrate. asm.orgnih.gov

Studies on Anabolic Conversions and Utilization of this compound

While catabolic pathways break down molecules for energy, anabolic pathways utilize smaller precursors to synthesize more complex molecules. This compound, or its derivatives, could potentially serve as a building block in anabolic processes, particularly in the synthesis of branched-chain lipids.

The primary anabolic fate of branched-chain keto acids is in the formation of branched-chain fatty acids, which are important components of cell membranes in some bacteria, influencing membrane fluidity. portlandpress.com

Potential anabolic uses of this compound include:

Primer for Branched-Chain Fatty Acid Synthesis: In some bacteria, the synthesis of branched-chain fatty acids is initiated using branched-chain acyl-CoAs as primers instead of acetyl-CoA. nih.gov For example, isobutyryl-CoA (derived from valine), isovaleryl-CoA (from leucine), and 2-methylbutyryl-CoA (from isoleucine) are used to start the synthesis of iso- and anteiso-fatty acids. It is plausible that a derivative of this compound could serve a similar role, leading to the formation of more complex, long-chain branched fatty acids.

Incorporation into Complex Lipids: Branched-chain fatty acids, once synthesized, can be incorporated into various lipid structures, such as phospholipids (B1166683) and ceramides. researchgate.net If this compound or its metabolic products contribute to the pool of branched-chain fatty acids, they would ultimately be found in these complex lipids.

Precursor for Secondary Metabolites: In some organisms, keto acids can be precursors for the synthesis of secondary metabolites, including certain flavor and aroma compounds in plants and microorganisms. asm.org

The following table outlines potential anabolic products derived from this compound.

| Precursor | Anabolic Pathway | Potential Product(s) |

| 3-Methyl-5-oxoheptanoyl-CoA | Fatty Acid Synthesis (as a primer) | Long-chain branched fatty acids |

| Branched-chain fatty acids (derived from the precursor) | Lipid Synthesis | Branched-chain phospholipids, ceramides |

| This compound | Secondary Metabolism | Volatile organic compounds, polyketides |

Isotopic Labeling and Metabolic Flux Analysis of this compound Pathways

Isotopic labeling is a powerful technique to trace the metabolic fate of a compound and quantify the flux through various metabolic pathways. By introducing a substrate enriched with a stable isotope (e.g., ¹³C or ¹⁵N), researchers can track the incorporation of the label into downstream metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

While no specific isotopic labeling studies have been published for this compound, the methodology is well-established for related metabolic pathways, such as branched-chain amino acid and fatty acid metabolism. nih.govplos.org

A hypothetical isotopic labeling experiment to investigate the metabolism of this compound could be designed as follows:

Labeled Substrate: Synthesize this compound with uniform ¹³C labeling ([U-¹³C]-3-Methyl-5-oxoheptanoic acid).

Experimental System: Introduce the labeled substrate to a relevant biological system, such as a bacterial culture known to metabolize branched-chain fatty acids or a cell culture model.

Metabolite Extraction: After a defined incubation period, extract intracellular and extracellular metabolites.

Analysis: Analyze the extracts using LC-MS or GC-MS to identify and quantify the mass isotopomer distributions (MIDs) of suspected downstream metabolites (e.g., propionyl-CoA, acetyl-CoA, succinyl-CoA, and branched-chain fatty acids).

Metabolic Flux Analysis (MFA): Use the measured MIDs to perform MFA. This computational modeling technique can quantify the relative contributions of different pathways to the production and consumption of the compound of interest. nih.gov

For example, tracing the ¹³C label from [U-¹³C]-3-Methyl-5-oxoheptanoic acid into propionyl-CoA and acetyl-CoA would provide direct evidence for the proposed catabolic pathway involving alpha- and beta-oxidation. The pattern of label incorporation into newly synthesized long-chain fatty acids would reveal its potential as an anabolic precursor.

The table below illustrates a potential experimental design for a ¹³C-labeling study.

| Experimental Phase | Procedure | Expected Outcome |

| Substrate Synthesis | Chemical synthesis of [U-¹³C]-3-Methyl-5-oxoheptanoic acid. | A high-purity labeled tracer for introduction into the biological system. |

| Incubation | Addition of the labeled substrate to a cell culture or microorganism. | Uptake and metabolism of the labeled compound. |

| Metabolomics | Extraction and analysis of metabolites by LC-MS/MS or GC-MS. | Detection of ¹³C-labeled downstream metabolites. |

| Data Analysis | Isotopomer spectral analysis (ISA) and metabolic flux modeling. | Quantification of fluxes through catabolic and anabolic pathways. plos.org |

Regulation Mechanisms of this compound Metabolism within Biological Systems

The metabolic pathways involving this compound are likely subject to tight regulation to ensure metabolic homeostasis and respond to changing cellular needs. This regulation can occur at multiple levels, including enzyme expression and allosteric control of enzyme activity. Based on related pathways, several regulatory mechanisms can be proposed.

Transcriptional Regulation: The expression of genes encoding the enzymes involved in the catabolism of branched-chain acids is often regulated by the availability of the substrate. For instance, the genes for cholesterol catabolism in some bacteria are organized in regulons that are induced in the presence of steroids. A similar mechanism could control the expression of enzymes for this compound degradation.

Allosteric Regulation and Feedback Inhibition: The activity of key enzymes in a metabolic pathway is often modulated by the binding of small molecules (allosteric effectors) at a site other than the active site. The end products of a pathway can inhibit an early enzyme in the pathway (feedback inhibition), thus preventing the unnecessary accumulation of intermediates.

Regulation of the Branched-Chain α-Ketoacid Dehydrogenase (BCKD) Complex: The BCKD complex, a likely player in the downstream catabolism of this compound degradation products, is a major regulatory point in branched-chain amino acid metabolism. Its activity is controlled by a phosphorylation/dephosphorylation cycle. nih.gov

BCKD Kinase (BCKDK): This kinase phosphorylates and inactivates the BCKD complex. The activity of BCKDK itself is regulated by nutritional and hormonal signals. For example, a low-protein diet or starvation can increase BCKDK activity, leading to the conservation of branched-chain amino acids. nih.gov

BCKD Phosphatase (PPM1K): This phosphatase dephosphorylates and activates the BCKD complex. researchgate.net

The table below summarizes the potential regulatory mechanisms.

| Regulatory Mechanism | Level of Control | Key Players | Effect on Metabolism |

| Transcriptional Control | Gene Expression | Substrate-specific transcription factors | Induction or repression of metabolic enzymes based on substrate availability. |

| Allosteric Regulation | Enzyme Activity | Pathway end-products, ATP/ADP ratio | Fine-tuning of metabolic flux through feedback inhibition or activation. |

| Covalent Modification | Enzyme Activity | BCKD Kinase (BCKDK), BCKD Phosphatase (PPM1K) | On/off switching of the BCKD complex, a key catabolic step. nih.govresearchgate.net |

Fundamental Biochemical Roles and Molecular Mechanisms of 3 Methyl 5 Oxoheptanoic Acid

Role of 3-Methyl-5-oxoheptanoic acid as a Key Intermediate in Central Biochemical Cycles

Although direct evidence is limited, the structure of this compound strongly suggests its potential role as an intermediate in the metabolism of branched-chain fatty acids. The catabolism of branched-chain amino acids, such as isoleucine, generates branched-chain α-keto acids. wikipedia.orgresearchgate.net These can subsequently be utilized as primers for the synthesis of branched-chain fatty acids, which are important components of cellular membranes in some organisms. wikipedia.orgnih.gov It is conceivable that this compound could be an intermediate in the breakdown or synthesis of more complex branched-chain lipids.

Keto acids, in general, are pivotal intermediates in numerous metabolic pathways. wikipedia.orgtuscany-diet.net For instance, β-keto acids are central to fatty acid oxidation and the synthesis of ketone bodies. nih.govwikipedia.orgnih.gov The metabolism of ketone bodies is a crucial aspect of energy homeostasis, providing an alternative energy source for tissues during periods of low glucose availability. nih.govwikipedia.orgnih.gov

Investigation of this compound's Involvement in Natural Product Biosynthesis

There is currently no direct scientific literature implicating this compound in the biosynthesis of specific natural products. However, the structural motif of a β-keto acid is a common building block in the biosynthesis of a wide array of natural products, particularly polyketides. Polyketide synthases (PKSs) utilize acyl-CoA precursors, including those with branched chains, to construct complex carbon skeletons. It is plausible that 3-methyl-5-oxoheptanoyl-CoA, the activated form of this compound, could serve as a substrate for a PKS module in a yet-to-be-discovered biosynthetic pathway.

Mechanistic Studies of this compound Interactions with Specific Biomolecules (e.g., Enzymes, Proteins)

Specific mechanistic studies on the interaction of this compound with enzymes and proteins are not currently available. However, based on its structure, several classes of enzymes can be predicted to interact with it.

Substrate Recognition and Catalytic Mechanisms of Enzymes Acting on this compound

Enzymes involved in fatty acid metabolism are likely candidates for interacting with this compound. For example, β-ketoacyl-ACP synthases are responsible for the elongation of fatty acid chains and can exhibit promiscuity, utilizing branched-chain acyl-CoA primers. nih.govnih.gov It is possible that a specific synthase could recognize and act upon a precursor of this compound.

Furthermore, dehydrogenases and decarboxylases are other enzyme classes that could potentially metabolize this compound. The ketone group at the 5-position could be a target for a reductase, while the carboxylic acid group could be removed by a decarboxylase, a common reaction for β-keto acids. wikipedia.org

Non-Covalent Binding and Allosteric Modulation Studies of this compound with Receptor Systems

There is no information available regarding the non-covalent binding or allosteric modulation of any receptor system by this compound. Ketone bodies, which are structurally related, are known to act as signaling molecules, for instance, by interacting with specific G-protein coupled receptors. mdpi.com Whether this compound possesses similar signaling capabilities remains an open area for investigation.

Cellular Localization and Transport Mechanisms of this compound within Cells

The cellular localization and transport mechanisms for this compound have not been experimentally determined. However, based on its structural similarity to fatty acids and ketone bodies, it is likely to be transported across cellular membranes by specific transporter proteins.

Monocarboxylate transporters (MCTs) are responsible for the transport of ketone bodies and other monocarboxylic acids across the plasma membrane and mitochondrial membranes. wikipedia.orgresearchgate.net It is plausible that one or more members of the MCT family could facilitate the movement of this compound into and out of cells and their organelles. Fatty acid transport proteins are another potential mechanism for its cellular uptake. nih.gov

The metabolism of branched-chain fatty acids and ketone bodies primarily occurs within the mitochondria. nih.govnih.gov Therefore, it is probable that this compound would be localized to the mitochondrial matrix for further processing.

Contribution of this compound to Metabolic Homeostasis at a Cellular Level

While direct evidence is lacking, the potential role of this compound as an intermediate in branched-chain fatty acid metabolism suggests a contribution to cellular homeostasis, particularly in organisms where these fatty acids are essential membrane components. The regulation of branched-chain fatty acid synthesis is crucial for maintaining membrane fluidity and function in response to environmental changes. wikipedia.org

Furthermore, as a keto acid, its metabolism would be interconnected with central energy pathways. The breakdown of this compound would likely yield acetyl-CoA and propionyl-CoA, which can enter the citric acid cycle for energy production. researchgate.net The balance of these metabolites is critical for maintaining cellular energy charge and redox state. The broader family of ketone bodies, to which this compound is related, plays a significant role in systemic energy homeostasis by providing an alternative fuel source to glucose. nih.govwikipedia.orgmdpi.comwikipedia.orgmdpi.com

Derivatization and Structural Modification Research of 3 Methyl 5 Oxoheptanoic Acid

Synthesis of Analogs and Derivatives of 3-Methyl-5-oxoheptanoic acid for Research Probes

The synthesis of analogs and derivatives of this compound is crucial for developing tailored molecules for specific research applications, such as molecular probes. Synthetic strategies typically leverage the fundamental reactivity of keto acids and allow for systematic modifications to the core structure.

Key Synthetic Approaches:

Michael Addition: A common method for producing δ-keto acids involves the Michael addition reaction. This process can react a ketone, such as butan-2-one, with an acrylic acid derivative (e.g., methyl acrylate) in the presence of a suitable catalyst. google.com By selecting different starting ketones and acrylic acid derivatives, chemists can generate a library of analogs with varied alkyl chain lengths and substitution patterns around the keto and acid functionalities.

Acylation of Malonates: Another powerful strategy involves the acylation of malonic esters or their equivalents. For instance, bis(trimethylsilyl) malonate can be acylated with an appropriate acid chloride in the presence of a base like triethylamine (B128534) and a lithium or magnesium salt. tandfonline.com Subsequent hydrolysis and decarboxylation yield the target β-keto acid structure. To produce this compound derivatives, this method could be adapted by starting with a substituted malonate.

Condensation with Meldrum's Acid: The reaction of an activated carboxylic acid with Meldrum's acid provides a route to β-ketoesters, which are direct precursors to keto acids. researchgate.net For example, an activated form of (S)-2-methylbutanoic acid can be condensed with potassium ethyl malonate to furnish a β-ketoester, which can then be further elaborated. mdpi.com This chemoenzymatic approach allows for the introduction of specific stereochemistry, which is vital for creating chiral research probes. mdpi.com

Oxidation of Precursors: The synthesis of the related compound (4R)-4-methyl-6-oxoheptanoic acid has been achieved from precursors like 3-[2-(3,5-Dimethyl-2-oxocyclohexyl)-2-hydroxyethyl]glutarimide through a series of oxidative and cleavage steps. tandfonline.com Similar oxidative pathways can be envisioned to create a variety of this compound analogs from more complex starting materials.

These synthetic routes provide the necessary tools to create a diverse range of derivatives. For research probes, specific functional groups, such as alkynes, azides, or fluorophores, can be incorporated into the starting materials or added to the final scaffold to facilitate detection and conjugation.

Structure-Activity Relationship (SAR) Studies Based on this compound Scaffold (purely chemical and mechanistic focus)

While direct SAR studies on this compound are not extensively documented, its chemical structure allows for hypotheses based on the known roles of its functional groups in related molecules. wiley.comnih.gov SAR studies focus on how modifying specific parts of the molecule affects its chemical properties and reactivity.

The key structural features of this compound for SAR analysis are:

The Carboxylic Acid Group: This group is a hydrogen bond donor and acceptor and is acidic. Its derivatization into esters or amides would neutralize the charge, increase lipophilicity, and remove a key hydrogen bonding site, significantly altering solubility and interaction with polar environments.

The Ketone Group (C5-oxo): The carbonyl group is a hydrogen bond acceptor and a site for nucleophilic attack. Its position relative to the carboxylic acid (δ-position) is significant. Reducing the ketone to a hydroxyl group would introduce a new hydrogen bond donor and a chiral center, altering the molecule's three-dimensional shape and polarity. Studies on other complex molecules have shown that the presence or absence of a specific keto group can have nuanced, rather than universally predictable, effects on activity. wiley.comnih.gov

The Methyl Group (C3-methyl): This group adds steric bulk and lipophilicity at the β-position relative to the carboxylic acid. Shifting this methyl group to other positions (e.g., C2-alpha or C4-gamma) would change the steric hindrance around the carboxylic acid and ketone, respectively, influencing their reactivity. Replacing the methyl group with larger alkyl chains would increase lipophilicity and steric hindrance, while its removal would create a more flexible, linear scaffold.

A hypothetical SAR study could involve synthesizing a matrix of analogs, as shown in the table below, and evaluating a specific chemical property, such as chelation affinity for a metal ion or reactivity in a specific condensation reaction.

| Modification Site | Structural Change | Predicted Impact on Chemical/Mechanistic Properties |

|---|---|---|

| Carboxylic Acid | Esterification (e.g., to methyl ester) | Increases lipophilicity; removes negative charge and key H-bond donor site. |

| Ketone (C5) | Reduction to hydroxyl (-OH) | Introduces a chiral center and H-bond donor; increases polarity. |

| Methyl Group (C3) | Relocation to C2 (alpha-position) | Increases steric hindrance near the carboxylic acid, potentially affecting its reactivity. |

| Methyl Group (C3) | Replacement with hydrogen | Reduces steric bulk, increasing molecular flexibility. |

| Ethyl Group (at C6) | Replacement with a longer alkyl chain (e.g., propyl) | Increases overall lipophilicity and size. |

These studies are fundamental for understanding the mechanistic basis of the molecule's function and for rationally designing derivatives with enhanced or specified chemical properties.

Development of Affinity Labels and Reporter Molecules Derived from this compound

The bifunctional nature of this compound makes it an excellent starting point for creating affinity labels and reporter molecules. These chemical tools are designed to bind to a specific target and report on its presence or activity, often through a fluorescent or affinity tag. The carboxylic acid and ketone groups serve as orthogonal handles for chemical modification. nih.govspirochem.com

Modification of the Carboxylic Acid: The carboxylic acid can be readily coupled to amine-containing molecules using standard peptide coupling chemistry. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylate, allowing it to react with a primary amine on a reporter molecule (e.g., a fluorophore, biotin) to form a stable amide bond.

Modification of the Ketone: The ketone group is a particularly valuable handle for bioorthogonal chemistry, which involves reactions that can proceed in complex biological environments without interfering with native processes. nih.gov

Oxime Ligation: The ketone reacts specifically with hydroxylamine (B1172632) derivatives (R-ONH₂) to form a highly stable oxime bond. nih.gov

Hydrazone Ligation: Similarly, the ketone reacts with hydrazine (B178648) derivatives (R-NHNH₂) to form a hydrazone bond. spirochem.com

These reactions are highly selective for aldehydes and ketones, making them ideal for attaching probes without cross-reactivity to other functional groups like amines and thiols. nih.gov For example, a fluorescent dye containing a hydroxylamine moiety can be selectively attached to the ketone of this compound. This strategy has been widely used in labeling proteins engineered to contain ketone-bearing unnatural amino acids. nih.gov Affinity labels can also be created by linking the keto-acid to reactive groups like dichlorotriazines, which can then form covalent bonds with target enzymes. nih.gov

| Target Functional Group | Reagent Type | Resulting Linkage | Example Application |

|---|---|---|---|

| Carboxylic Acid | Amine-containing fluorophore + EDC | Amide | Creating a fluorescent probe for tracing or binding assays. |

| Carboxylic Acid | Biotin-amine + EDC | Amide | Developing an affinity probe for purification or detection with streptavidin. |

| Ketone | Hydroxylamine-functionalized tag (Alkoxyamine) | Oxime | Attaching a bioorthogonal handle for "click chemistry" or a reporter group. nih.gov |

| Ketone | Hydrazide-functionalized tag | Hydrazone | Labeling with biotin (B1667282) or fluorescent dyes for detection. spirochem.comnih.gov |

Chemical Conjugation Strategies Utilizing this compound as a Linker

The presence of two distinct and orthogonally reactive functional groups—the carboxylic acid and the ketone—makes this compound an ideal candidate for use as a heterobifunctional linker. Such linkers are essential in chemical biology and materials science for covalently connecting two different molecules (e.g., a protein to a drug, or a surface to a peptide).

The general strategy involves a two-step conjugation:

First Conjugation: The carboxylic acid is typically addressed first. It can be activated, for example, as an N-hydroxysuccinimide (NHS) ester. This activated ester reacts efficiently with primary amines on the first target molecule ("Molecule A") to form a stable amide bond.

Second Conjugation: After the first coupling, the still-available ketone on the linker serves as the attachment point for the second molecule ("Molecule B"). If Molecule B is functionalized with a hydroxylamine or hydrazide group, it will selectively react with the ketone via oxime or hydrazone ligation, respectively. spirochem.comnih.gov

This orthogonal approach ensures a controlled, stepwise assembly of the final conjugate, preventing the formation of undesired homodimers. Related structures, such as 6-oxoheptanoic acid, are known to be effective linkers in protein conjugation. tandfonline.com The methyl group at the C3 position of this compound provides specific stereochemical and steric properties that can be used to control the spacing and orientation between the two conjugated molecules.

| Linker Functional Group | Activation/Reaction | Target Molecule Functional Group | Resulting Bond |

|---|---|---|---|

| Step 1: Carboxylic Acid | Activation with EDC/NHS | Amine on Molecule A (e.g., protein, peptide) | Amide |

| Step 2: Ketone | Oxime Ligation | Hydroxylamine on Molecule B (e.g., drug, fluorophore) | Oxime |

This strategy is foundational in the construction of complex biomolecules like antibody-drug conjugates (ADCs), where precise control over linker chemistry is paramount. nih.gov

Advanced Analytical and Spectroscopic Methodologies for 3 Methyl 5 Oxoheptanoic Acid Research

Chromatographic Separation and Detection Techniques for 3-Methyl-5-oxoheptanoic acid

Chromatographic methods are fundamental in isolating this compound from intricate mixtures, enabling its accurate measurement and identification.

Gas Chromatography-Mass Spectrometry (GC-MS) Methods for this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and thermally stable compounds. metbio.net For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility and thermal stability. metbio.netgoogle.com

Derivatization: A common derivatization method for organic acids is silylation, where active hydrogens in carboxyl and hydroxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. oup.comscispace.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS) are frequently employed. oup.com Another approach is oximation followed by silylation, which is particularly useful for keto acids as it protects the ketone group. oup.com Alkylation, for instance, using alkyl chloroformates like ethyl chloroformate (ECF), is another derivatization strategy that converts the acid into its more volatile ester form. pragolab.cz

GC-MS Analysis: The derivatized sample is then injected into the GC system. The separation is typically achieved on a capillary column with a non-polar or medium-polarity stationary phase. The oven temperature is programmed to ramp up gradually, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. metbio.netscispace.com The separated compounds then enter the mass spectrometer, where they are ionized, commonly by electron impact (EI). The resulting mass spectrum, a unique fragmentation pattern for each compound, allows for identification by comparing it to spectral libraries. metbio.netlcms.cz For quantitative analysis, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity. mdpi.com

Table 1: Typical GC-MS Parameters for Organic Acid Analysis

| Parameter | Typical Setting |

|---|---|

| Derivatization Reagent | BSTFA + TMCS, or ECF |

| Column | Non-polar (e.g., DB-5ms) or medium-polarity |

| Injection Mode | Split or splitless |

| Carrier Gas | Helium |

| Oven Program | Initial temp. ~80-100°C, ramp to ~280-300°C |

| Ionization Mode | Electron Impact (EI) |

| Mass Analyzer | Quadrupole, Ion Trap, or TOF |

| Acquisition Mode | Full Scan (for identification), SIM (for quantification) |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches for this compound

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific technique for the analysis of non-volatile compounds like this compound, often without the need for derivatization. nih.govcopernicus.org

Chromatographic Separation: Reversed-phase liquid chromatography (RPLC) is commonly used, employing a C18 column to separate the analyte from other components in the sample matrix. nih.govcopernicus.org The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, with an acid modifier such as formic acid to improve peak shape and ionization efficiency. nih.govcopernicus.org A gradient elution, where the proportion of the organic solvent is increased over time, is often used to achieve optimal separation. nih.gov

Mass Spectrometry Detection: Electrospray ionization (ESI) is the most common ionization technique for this type of analysis, typically operated in the negative ion mode to deprotonate the carboxylic acid group, forming the [M-H]⁻ ion. copernicus.orgresearchgate.net Tandem mass spectrometry (MS/MS) is then used for quantification and confirmation. In this setup, the precursor ion (the deprotonated molecule) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides high specificity and sensitivity. nih.gov

Table 2: Example LC-MS/MS Parameters for Short-Chain Keto Acid Analysis

| Parameter | Typical Setting |

|---|---|

| Column | C18 reversed-phase (e.g., 150 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |

| Flow Rate | 0.2 - 0.5 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), negative mode |

| MS/MS Transition | Specific precursor-to-product ion transition for the analyte |

High-Performance Liquid Chromatography (HPLC) Method Development for this compound

High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or other detectors can also be employed for the analysis of this compound, particularly when mass spectrometric detection is not available.

Method Development Considerations: The development of an HPLC method involves optimizing several parameters to achieve good resolution, peak shape, and sensitivity.

Stationary Phase: A reversed-phase C18 or C8 column is a common choice for separating organic acids. researchgate.net

Mobile Phase: The mobile phase composition, typically a buffered aqueous solution mixed with methanol or acetonitrile, needs to be carefully adjusted to control the retention time of the analyte. The pH of the mobile phase is critical and is usually kept acidic to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape on reversed-phase columns. researchgate.net

Detection: Since this compound lacks a strong chromophore, direct UV detection at low wavelengths (around 210 nm) is possible but may suffer from low sensitivity and interference. researchgate.net To overcome this, pre- or post-column derivatization with a UV-absorbing or fluorescent tag can be used to enhance detection. Refractive index (RI) detection is another possibility, but it is less sensitive and not compatible with gradient elution.

Spectroscopic Characterization and Structural Elucidation of this compound

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the protons in different chemical environments. For instance, one would expect to see signals for the methyl groups, the methylene (B1212753) groups, and the methine proton. The chemical shifts, splitting patterns (multiplicity), and integration of these signals provide valuable information about the connectivity of the atoms.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals indicate their functional group type (e.g., carbonyl, carboxylic acid, alkyl). For this compound, distinct signals would be expected for the carboxylic acid carbon, the ketone carbonyl carbon, the methine carbon, the methylene carbons, and the methyl carbons. acs.org

2D-NMR: Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are powerful tools for establishing the complete structure. COSY experiments reveal proton-proton couplings, helping to piece together adjacent fragments of the molecule. researchgate.net HSQC correlates directly bonded proton and carbon atoms, aiding in the assignment of the ¹H and ¹³C spectra. publish.csiro.au

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (Carboxyl) | ~178-180 |

| C2 | ~40-42 |

| C3 (Methine) | ~30-35 |

| C4 | ~50-52 |

| C5 (Ketone) | ~210-212 |

| C6 | ~36-38 |

| C7 | ~8-10 |

| C3-Methyl | ~18-20 |

Note: These are approximate values and can vary based on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis of this compound

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental composition of this compound. copernicus.orgcopernicus.org This is a critical step in its identification.

Fragmentation Analysis: By inducing fragmentation of the parent ion (e.g., through collision-induced dissociation, CID), a characteristic fragmentation pattern is generated. researchgate.net The analysis of these fragments provides structural information. For this compound, common fragmentation pathways in negative ion mode (ESI) could involve the loss of water (H₂O) and carbon dioxide (CO₂). researchgate.net In positive ion mode (e.g., after derivatization for GC-MS), fragmentation would occur at different points in the molecule, providing complementary structural information. The fragmentation of the ethyl ester derivative, for instance, would show characteristic losses related to the ester group and the alkyl chain.

The combination of accurate mass measurement and detailed fragmentation analysis by HRMS serves as a powerful tool for the confident identification and structural confirmation of this compound in complex samples.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis of this compound

Infrared (IR) and Raman spectroscopy are powerful, non-destructive analytical techniques used to identify the functional groups present within a molecule. These vibrational spectroscopy methods probe the quantized vibrational states of a molecule. When a molecule absorbs infrared radiation, it is excited to a higher vibrational state, provided the vibration results in a change in the molecular dipole moment. Conversely, Raman spectroscopy involves the inelastic scattering of monochromatic light (typically from a laser). A small fraction of the scattered light is shifted in frequency, and this shift, known as the Raman shift, corresponds to the energy of the molecular vibrations. Vibrations that cause a change in the molecular polarizability are Raman-active. Because the selection rules for IR and Raman activity differ, they provide complementary information about the molecular structure.

For this compound, these techniques can unequivocally confirm the presence of its key functional groups: the carboxylic acid and the ketone. The structure contains two carbonyl (C=O) groups—one in the carboxylic acid moiety and one in the ketone function—which are expected to exhibit strong, characteristic absorption bands in the IR spectrum. Similarly, the hydroxyl (O-H) group of the carboxylic acid and the various alkyl (C-H) bonds will produce distinct signals.

While a dedicated experimental spectrum for this compound is not widely published, its vibrational characteristics can be reliably predicted based on extensive data from analogous compounds such as 3-methyl-5-oxohexanoic acid and other keto acids. google.comnih.govnih.gov

The key expected vibrational frequencies for this compound are:

Carboxylic Acid O–H Stretch: A very broad and strong absorption band is anticipated in the region of 3300-2500 cm⁻¹ in the IR spectrum. This broadening is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids in the condensed phase.

Alkyl C–H Stretch: Sharp bands corresponding to the symmetric and asymmetric stretching of the methyl (CH₃) and methylene (CH₂) groups are expected between 3000 and 2850 cm⁻¹.

Ketone C=O Stretch: A strong, sharp absorption band around 1715 cm⁻¹ is characteristic of an aliphatic ketone. This is one of the most readily identifiable peaks in the IR spectrum.

Carboxylic Acid C=O Stretch: The carbonyl stretch of the carboxylic acid is expected to appear at a slightly different frequency, typically around 1710-1725 cm⁻¹ for the hydrogen-bonded dimer. This band may overlap significantly with the ketone C=O stretch, potentially appearing as a broadened or asymmetric peak.

C-H Bending: Bending vibrations for the methyl and methylene groups will appear in the 1470-1365 cm⁻¹ region.

Carboxylic Acid C–O Stretch and O–H Bend: The stretching vibration of the C-O bond and the in-plane bending of the O-H group in the carboxylic acid function are coupled and result in complex bands in the fingerprint region, typically between 1440-1210 cm⁻¹.

Raman spectroscopy offers complementary data. While the O-H stretch is typically weak in Raman spectra, the C=O stretches of both the ketone and carboxylic acid are expected to be prominent. The symmetric C-H stretching and bending vibrations also give rise to strong Raman signals. In situ Raman spectroscopy can be a valuable tool for monitoring reactions, as demonstrated in studies of pyruvic acid condensation. acs.org The analysis of catalyst surfaces by Raman has also been used to understand oxidative processes involving similar molecules. mdpi.comresearchgate.net

Table 1: Predicted IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity (IR/Raman) |

| Carboxylic Acid | O–H Stretch | 3300–2500 | Weak | Strong, Broad / Weak |

| Alkyl (CH₂, CH₃) | C–H Stretch | 2960–2850 | 2960–2850 | Medium-Strong / Strong |

| Carboxylic Acid | C=O Stretch | ~1725–1710 | ~1725–1710 | Very Strong / Strong |

| Ketone | C=O Stretch | ~1715 | ~1715 | Very Strong / Strong |

| Alkyl (CH₂, CH₃) | C–H Bend | 1470–1365 | 1470–1365 | Medium / Medium |

| Carboxylic Acid | C–O Stretch / O–H Bend | 1440–1210 | Variable | Strong / Variable |

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Assignment of this compound Enantiomers

This compound possesses a single stereocenter at the C3 carbon, meaning it can exist as a pair of enantiomers: (R)-3-Methyl-5-oxoheptanoic acid and (S)-3-Methyl-5-oxoheptanoic acid. These enantiomers are non-superimposable mirror images and, while having identical physical properties in a non-chiral environment, rotate plane-polarized light in equal but opposite directions. Chiroptical spectroscopy techniques, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are indispensable for distinguishing between enantiomers and assigning their absolute configuration. uni-regensburg.de

Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of the wavelength of light. As the wavelength approaches an absorption band of a chromophore near the stereocenter, the optical rotation undergoes a rapid and significant change. This phenomenon, known as the Cotton effect, results in a characteristic S-shaped curve with a peak and a trough.

Circular Dichroism (CD) measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum is obtained by plotting the difference in absorbance (ΔA = A_L - A_R) against wavelength. A non-zero signal, or CD band, is observed only at wavelengths where the chiral molecule absorbs light, and this band can be positive or negative.

For this compound, the two key chromophores are the ketone and the carboxylic acid carbonyl groups. The electronic n → π* transition of the carbonyl group is electronically forbidden but becomes weakly allowed and gives rise to a CD signal (a Cotton effect) in a chiral environment. The sign of this Cotton effect (positive or negative) is directly related to the stereochemistry around the chromophore.

The absolute configuration of the enantiomers can be determined by applying empirical rules, such as the Octant Rule for ketones, which correlates the spatial arrangement of substituents around the carbonyl group to the sign of the Cotton effect. However, modern approaches increasingly rely on comparing experimentally measured CD spectra with those predicted by quantum mechanical calculations, such as time-dependent density functional theory (TD-DFT). researchgate.netresearchgate.net This computational approach has proven highly reliable for assigning the absolute configuration of complex natural products and chiral molecules. researchgate.netresearchgate.net Vibrational Circular Dichroism (VCD), which measures the differential absorption of polarized IR light, is another powerful technique that, when coupled with DFT calculations, can provide unambiguous stereochemical assignment. researchgate.net

Table 2: Application of Chiroptical Spectroscopy for Stereochemical Assignment

| Technique | Principle | Application to this compound | Expected Outcome |

| ORD | Measures optical rotation vs. wavelength | Analysis of the Cotton effect curve associated with the ketone C=O chromophore (~290 nm). | A positive Cotton effect for one enantiomer and a negative one for the other, allowing differentiation. |

| CD | Measures differential absorption of circularly polarized light | Measurement of the CD band sign (positive/negative) for the n → π* transition of the ketone C=O. | Direct correlation of the Cotton effect sign to the absolute configuration (R or S) via the Octant Rule or comparison with TD-DFT calculations. |

| VCD | Measures differential absorption of circularly polarized infrared light | Full vibrational spectrum analysis compared against DFT-calculated spectra for both the (R) and (S) enantiomers. | Unambiguous assignment of the absolute configuration based on the best fit between experimental and calculated spectra. researchgate.net |

Quantitative Analytical Strategies for this compound in Complex Research Matrices

Accurate quantification of this compound in complex research matrices, such as biological fluids (plasma, urine), cell culture media, or environmental samples, is critical for metabolic studies, biomarker discovery, and environmental monitoring. The low concentrations and potential for interference from structurally similar compounds in these matrices necessitate highly sensitive and selective analytical methods. google.com Hyphenated chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are the gold standards for this purpose. jmchemsci.comnih.gov

Sample Preparation: A crucial first step involves the isolation of the analyte from the complex matrix. This is typically achieved through liquid-liquid extraction (LLE) or solid-phase extraction (SPE). researchgate.net An internal standard—a known amount of a structurally similar but isotopically labeled compound (e.g., ¹³C- or ²H-labeled this compound) or a close chemical analog—is added at the beginning of the sample preparation process. This internal standard corrects for analyte loss during extraction and for variations in instrument response, ensuring high accuracy and precision.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the non-volatile this compound must be chemically modified into a volatile derivative. A common approach is esterification of the carboxylic acid group (e.g., to form a methyl or butyl ester) and oximation of the ketone group (e.g., using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine). Following derivatization, the sample is injected into the GC, where the derivative is vaporized and separated from other components on a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron ionization, EI), fragmented, and detected. For quantification, the instrument is often operated in selected ion monitoring (SIM) mode, where only specific, characteristic fragment ions of the analyte and internal standard are monitored, providing excellent sensitivity and selectivity. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become a preferred method as it often requires less extensive sample derivatization than GC-MS. nih.govmdpi.com The analyte is typically separated using reversed-phase liquid chromatography. The column effluent is directed into an atmospheric pressure ionization source, most commonly electrospray ionization (ESI), which generates protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions. These ions are then analyzed by a tandem mass spectrometer (e.g., a triple quadrupole). In the highly specific multiple reaction monitoring (MRM) mode, a specific precursor ion for the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is unique to the analyte, virtually eliminating matrix interference and enabling highly sensitive quantification even at very low concentrations. nih.govtsijournals.com

Table 3: Comparison of Quantitative Strategies for this compound

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Principle | Separation of volatile derivatives by GC, followed by MS detection. | Separation of the analyte by LC, followed by MS/MS detection. |

| Derivatization | Mandatory (e.g., esterification, oximation) to increase volatility. | Often not required, but can be used to improve ionization efficiency. |

| Ionization | Hard ionization (Electron Ionization, EI), extensive fragmentation. | Soft ionization (Electrospray Ionization, ESI), generates molecular ions. mdpi.com |

| Detection Mode | Selected Ion Monitoring (SIM). | Multiple Reaction Monitoring (MRM). nih.gov |

| Sensitivity | High | Very High |

| Selectivity | High | Very High, due to MS/MS specificity. google.com |

| Throughput | Moderate, limited by derivatization and GC run times. | High, compatible with rapid LC gradients. |

| Internal Standard | Required for accuracy (e.g., isotopically labeled analog). | Required for accuracy (e.g., isotopically labeled analog). |

Computational and Theoretical Studies on 3 Methyl 5 Oxoheptanoic Acid

Molecular Dynamics Simulations and Conformational Analysis of 3-Methyl-5-oxoheptanoic acid

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-evolution of molecular systems, providing detailed information about the conformational landscape of flexible molecules like this compound. These simulations track the movements of atoms over time by solving Newton's equations of motion, allowing for the exploration of accessible conformations and the thermodynamic properties associated with them.

MD simulations can be employed to generate a large ensemble of conformations, from which the most stable (lowest energy) structures can be identified. These simulations can also provide insights into the dynamic behavior of the molecule in different environments, such as in solution, by explicitly modeling solvent interactions. The information gleaned from these simulations is crucial for understanding how the molecule interacts with other molecules, including biological receptors. researchgate.net

Table 1: Predicted Key Dihedral Angles in the Backbone of this compound

| Dihedral Angle | Predicted Value (degrees) | Rationale |

| C1-C2-C3-C4 | ~180 (anti) or ±60 (gauche) | Minimization of steric interactions between the carboxylic acid group and the alkyl chain. |

| C2-C3-C4-C5 | ~180 (anti) or ±60 (gauche) | The methyl group at C3 will influence the preference to avoid steric clash with the carbonyl group at C5. |

| C3-C4-C5-C6 | ~180 (anti) or ±60 (gauche) | Rotation around this bond will be influenced by the carbonyl group and the ethyl group. |

| C4-C5-C6-C7 | ~180 (anti) or ±60 (gauche) | Standard preference for staggered conformations in alkyl chains. |

Note: These are predicted values based on general principles of conformational analysis and may vary based on the specific force field used in the simulation and the solvent environment.

Quantum Chemical Calculations of Electronic Structure and Reactivity for this compound

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed description of the electronic structure of this compound. These calculations can determine various electronic properties, including the distribution of electron density, the energies of molecular orbitals, and the electrostatic potential.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. epstem.net For this compound, the HOMO is expected to be localized primarily on the oxygen atoms of the carboxylic acid and ketone groups, which are the most electron-rich regions. The LUMO is likely to be centered on the carbonyl carbon atoms, which are electrophilic centers.

Calculations of the electrostatic potential surface can visually represent the electron distribution, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). This information is invaluable for predicting sites of nucleophilic or electrophilic attack. In this compound, the oxygen atoms will exhibit a negative electrostatic potential, while the carbonyl carbons and the acidic proton of the carboxyl group will show a positive potential.

Table 2: Predicted Electronic Properties of this compound from Quantum Chemical Calculations

| Property | Predicted Characteristic | Significance |

| HOMO Energy | Relatively high | Indicates potential for nucleophilic character, particularly at the oxygen atoms. |

| LUMO Energy | Relatively low | Indicates potential for electrophilic character, particularly at the carbonyl carbons. |

| HOMO-LUMO Gap | Moderate | Suggests moderate chemical reactivity. |

| Electron Density | Highest on oxygen atoms | These are the most likely sites for protonation or interaction with electrophiles. |

| Electrostatic Potential | Negative on oxygen atoms, positive on carbonyl carbons and acidic proton | Predicts sites for intermolecular interactions and chemical reactions. |

Note: The actual values for these properties would require specific quantum chemical calculations (e.g., using DFT with a suitable basis set).

In Silico Prediction of Spectroscopic Properties and Tautomeric Equilibria of this compound

Computational methods can predict various spectroscopic properties of this compound, which can aid in the interpretation of experimental spectra. For instance, quantum chemical calculations can predict the vibrational frequencies corresponding to infrared (IR) absorption bands and the chemical shifts observed in nuclear magnetic resonance (NMR) spectroscopy. epstem.net

The predicted IR spectrum would show characteristic peaks for the C=O stretching vibrations of the ketone and carboxylic acid groups, as well as O-H and C-H stretching vibrations. The exact positions of these peaks can be sensitive to the molecular conformation and the presence of intramolecular hydrogen bonding. epstem.net Similarly, 1H and 13C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. epstem.net These predictions can be compared with experimental data to confirm the structure of the molecule.

This compound can exist in tautomeric forms, most notably the keto-enol tautomerism involving the ketone group at the 5-position. The enol form would have a hydroxyl group and a carbon-carbon double bond. Quantum chemical calculations can be used to determine the relative energies of the keto and enol tautomers, and thus predict the equilibrium constant for the tautomerization process. clockss.org In general, for simple ketones, the keto form is significantly more stable than the enol form. However, the stability of the enol form can be influenced by factors such as conjugation and intramolecular hydrogen bonding. The study of ring-chain tautomerism has also been investigated for similar keto-acids. stir.ac.uk

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Key Features |

| IR Spectroscopy | Strong C=O stretching bands for the ketone and carboxylic acid. Broad O-H stretching band for the carboxylic acid. C-H stretching and bending vibrations. |

| ¹H NMR | Signals for the methyl, methylene (B1212753), and methine protons. The chemical shift of the acidic proton of the carboxylic acid would be downfield. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ketone and carboxylic acid would be downfield. Signals for the aliphatic carbons. |

Note: The exact values for spectroscopic data require specific calculations and may be influenced by the solvent.

Computational Elucidation of Reaction Mechanisms Involving this compound

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the energy barriers associated with different reaction pathways. acs.org This information provides a deeper understanding of the reaction kinetics and selectivity.

For this compound, several types of reactions could be investigated computationally. For example, the mechanism of its decarboxylation could be studied to determine whether it proceeds through a concerted or stepwise pathway. The oxidation or reduction of the ketone group could also be modeled to understand the stereoselectivity of these transformations. mdpi.com

Theoretical studies on analogous compounds have provided insights into fragmentation pathways in mass spectrometry. For instance, studies on 5-oxohexanoic acid have used DFT calculations to elucidate complex fragmentation mechanisms, including concerted eliminations and cyclization processes. researchgate.net Similar computational approaches could be applied to predict the mass spectrometric behavior of this compound. Furthermore, computational methods have been used to explore reaction mechanisms in various chemical environments. escholarship.org

Molecular Docking and Binding Energy Calculations of this compound with Model Biological Receptors (theoretical, not drug-focused)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a second molecule, typically a larger receptor protein. researchgate.nethilarispublisher.com This method is widely used in drug discovery but can also be applied in a more theoretical context to understand the fundamental principles of molecular recognition.

For this compound, docking studies could be performed with model receptors to investigate the nature of its intermolecular interactions. These model receptors could be simple proteins with well-defined binding pockets. The docking simulations would predict the most likely binding pose of the molecule within the receptor's active site and calculate a docking score, which is an estimate of the binding affinity. narraj.org

Table 4: Hypothetical Molecular Docking Results for this compound with a Model Receptor

| Parameter | Predicted Outcome | Significance |

| Binding Pose | The carboxylic acid group is likely to form hydrogen bonds with polar residues in the binding pocket. The alkyl chain may interact with hydrophobic residues. | Reveals the key interactions responsible for molecular recognition. |

| Docking Score | A negative value, indicating a favorable interaction. | Provides a qualitative measure of binding affinity. |

| Binding Energy | A quantitative value (in kcal/mol) that can be decomposed into contributions from different interaction types. | Allows for a more detailed understanding of the forces driving the binding event. |

Note: These are hypothetical results and would depend on the specific model receptor used in the calculations.

Application of Machine Learning and Chemoinformatics in Predicting Chemical Behavior of this compound and its Analogs

Machine learning (ML) and chemoinformatics are rapidly emerging fields that leverage large datasets to build predictive models for chemical properties and behavior. nih.govmdpi.com These approaches can be used to predict a wide range of properties for this compound and its analogs, even without performing explicit, computationally expensive simulations.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are common applications of ML in chemistry. mdpi.com These models establish a mathematical relationship between the chemical structure of a molecule, represented by molecular descriptors, and a particular property or activity. For this compound, QSPR models could be developed to predict properties such as its boiling point, solubility, or chromatographic retention time.